Cas no 58046-55-2 ((Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide)
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboximidamide, 5-amino-N-hydroxy-1-phenyl-
- 5-amino-N'-hydroxy-1-phenylpyrazole-4-carboximidamide
- DTXSID00852627
- 5-Amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
- 58046-55-2
- (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
-
- Inchi: 1S/C10H11N5O/c11-9(14-16)8-6-13-15(10(8)12)7-4-2-1-3-5-7/h1-6,16H,12H2,(H2,11,14)
- InChI Key: LOXKCTQCGNLXJC-UHFFFAOYSA-N
- SMILES: ON=C(C1C=NN(C2C=CC=CC=2)C=1N)N
Computed Properties
- Exact Mass: 217.09653
- Monoisotopic Mass: 217.09635999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.2
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 99.95
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z312911-100mg |
(z)-5-amino-n'-hydroxy-1-phenyl-1h-pyrazole-4-carboximidamide |
58046-55-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | Z312911-500mg |
(z)-5-amino-n'-hydroxy-1-phenyl-1h-pyrazole-4-carboximidamide |
58046-55-2 | 500mg |
$ 320.00 | 2022-06-02 | ||
| TRC | Z312911-1g |
(z)-5-amino-n'-hydroxy-1-phenyl-1h-pyrazole-4-carboximidamide |
58046-55-2 | 1g |
$ 475.00 | 2022-06-02 | ||
| Life Chemicals | F2158-2339-0.25g |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide |
58046-55-2 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2158-2339-0.5g |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide |
58046-55-2 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2158-2339-1g |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide |
58046-55-2 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2158-2339-2.5g |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide |
58046-55-2 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2158-2339-5g |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide |
58046-55-2 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2158-2339-10g |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide |
58046-55-2 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
Introduction to (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide (CAS No. 58046-55-2)
The compound (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide, identified by its CAS number 58046-55-2, is a significant molecule in the field of chemical and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The pyrazole core, a prominent pharmacophore, is well-documented for its role in various biological activities, making this compound a subject of intense interest for researchers exploring novel therapeutic agents.
The structural framework of (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide consists of a pyrazole ring substituted with an amino group at the 5-position, a hydroxyl group at the 1-position, and a phenyl group attached to the imidamide moiety. This configuration imparts distinct chemical and biological properties that make it a valuable scaffold for drug discovery. The presence of both amino and hydroxyl functional groups enhances its reactivity, allowing for further derivatization and optimization to tailor its pharmacological profile.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Pyrazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The compound (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is no exception and has been explored in several preclinical studies for its promising pharmacological effects.
One of the most compelling aspects of this compound is its ability to interact with various biological targets. The pyrazole ring serves as a key pharmacophore, capable of binding to enzymes and receptors involved in critical cellular pathways. For instance, studies have suggested that pyrazole derivatives can modulate the activity of kinases and other enzymes implicated in cancer progression. Additionally, the hydroxyl group at the 1-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets.
The phenyl group attached to the imidamide moiety further contributes to the compound's complexity and functionality. Phenyl rings are known to enhance lipophilicity, which can improve membrane permeability and thus oral bioavailability. This feature is particularly important in drug design, as it ensures that the compound can reach its target site within the body effectively. Furthermore, the presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to fine-tune the compound's properties for specific applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These studies have provided valuable insights into its mechanism of action and have helped identify potential lead compounds for further development. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time and cost associated with experimental trials.
In vitro studies have demonstrated that (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide exhibits notable biological activity against various disease models. For example, research has shown that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. Additionally, it has shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. These findings highlight its potential as a therapeutic agent for treating chronic inflammatory diseases.
Another area where this compound has shown promise is in antimicrobial applications. The unique structural features of (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide enable it to disrupt bacterial cell membranes and inhibit essential metabolic processes. This has led to investigations into its efficacy against drug-resistant strains of bacteria, which pose a significant challenge in modern medicine. By targeting bacterial vulnerabilities, this compound could offer a new strategy for combating infections caused by multidrug-resistant pathogens.
The synthesis of (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that maximize yield while minimizing side products. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both preclinical and clinical studies. Advances in synthetic chemistry have enabled the preparation of complex molecules like this one with high purity and scalability.
As interest in natural product-inspired drug design grows, compounds derived from heterocyclic scaffolds continue to be explored for their therapeutic potential. The pyrazole core is particularly attractive due to its abundance in natural products and its demonstrated ability to interact with biological targets. By studying compounds like (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide, researchers can gain insights into how these structures contribute to biological activity and identify new opportunities for drug development.
Future directions in research on this compound include exploring its pharmacokinetic properties and conducting more extensive clinical trials to evaluate its safety and efficacy in humans. Understanding how it is metabolized and eliminated from the body will provide critical information for optimizing dosages and minimizing potential side effects. Additionally, investigating its interactions with other drugs will help determine if it can be used synergistically with existing treatments or if it poses any risks when combined with other medications.
In conclusion, (Z)-5-amino-N'-hydroxy-1-pheno l -1 H -pyrazole -4 -carboximidamide (CAS No. 58046 -55 -2) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into novel therapeutic agents targeting various diseases. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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